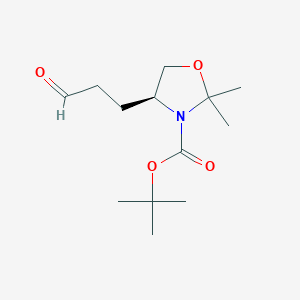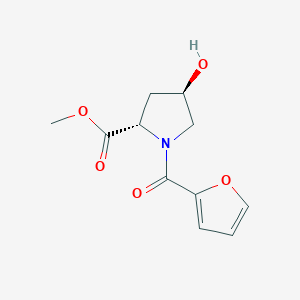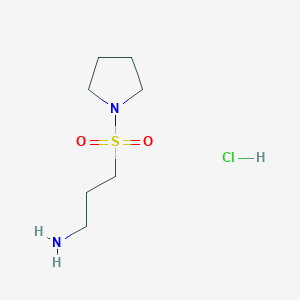
2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound belonging to the class of dihydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This particular compound has garnered interest due to its potential as a xanthine oxidase inhibitor, which is significant for the treatment of hyperuricemia-associated diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes, β-ketoesters, and urea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydropyrimidine alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly xanthine oxidase, which is relevant for treating gout and hyperuricemia.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. As a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. This inhibition reduces the production of uric acid, thereby alleviating symptoms associated with hyperuricemia . Key residues involved in the binding include Glu802, Arg880, Asn768, Thr1010, Phe914, and Phe1009 .
Comparaison Avec Des Composés Similaires
2-Substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives: These compounds have additional carboxamide groups, which can influence their biological activity and binding properties.
Uniqueness: 2-Isopentyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific isopentyl substitution, which can enhance its binding affinity and selectivity towards xanthine oxidase. This specificity makes it a promising candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C10H14N2O3 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
2-(3-methylbutyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6(2)3-4-8-11-5-7(10(14)15)9(13)12-8/h5-6H,3-4H2,1-2H3,(H,14,15)(H,11,12,13) |
Clé InChI |
WCLQJPYPMZIYBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1=NC=C(C(=O)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13516778.png)


![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)

![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol hydrochloride](/img/structure/B13516796.png)

![4',6-Difluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13516812.png)

![Ethyl 3-amino-6-propylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13516816.png)
![1-[4-(1H-pyrazol-4-yl)thiophen-2-yl]methanaminedihydrochloride](/img/structure/B13516820.png)

![Tert-butyl n-[(3s)-1-bromo-2-oxohexan-3-yl]carbamate](/img/structure/B13516839.png)

